molecular formula C13H15FO2 B11714168 1-(3-Fluoro-5-methylphenyl)cyclopentanecarboxylic Acid

1-(3-Fluoro-5-methylphenyl)cyclopentanecarboxylic Acid

Cat. No.: B11714168
M. Wt: 222.25 g/mol
InChI Key: VMQJMNAACHDPHB-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methylphenyl)cyclopentanecarboxylic Acid is a research chemical with the molecular formula C13H15FO2 and a molecular weight of 222.26 g/mol . It is characterized by the presence of a cyclopentane ring attached to a carboxylic acid group and a fluorinated methylphenyl group. This compound is used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-5-methylphenyl)cyclopentanecarboxylic Acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of this compound may involve the palladium-catalyzed hydrocarboxylation of cyclopentene . This process involves the reaction of cyclopentene with carbon monoxide and water to produce cyclopentanecarboxylic acid, which can then be further functionalized to introduce the fluorinated methylphenyl group .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-5-methylphenyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorinated methylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products:

    Oxidation: Formation of ketones or carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(3-Fluoro-5-methylphenyl)cyclopentanecarboxylic Acid is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The fluorinated methylphenyl group can interact with enzymes and receptors, influencing their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function .

Comparison with Similar Compounds

    Cyclopentanecarboxylic Acid: A simpler analog without the fluorinated methylphenyl group.

    1-(Trifluoromethyl)cyclopentanecarboxylic Acid: Contains a trifluoromethyl group instead of a fluorinated methylphenyl group.

Uniqueness: 1-(3-Fluoro-5-methylphenyl)cyclopentanecarboxylic Acid is unique due to the presence of both a cyclopentane ring and a fluorinated methylphenyl group. This combination imparts distinct chemical properties, making it valuable for specific research applications.

Properties

Molecular Formula

C13H15FO2

Molecular Weight

222.25 g/mol

IUPAC Name

1-(3-fluoro-5-methylphenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C13H15FO2/c1-9-6-10(8-11(14)7-9)13(12(15)16)4-2-3-5-13/h6-8H,2-5H2,1H3,(H,15,16)

InChI Key

VMQJMNAACHDPHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2(CCCC2)C(=O)O

Origin of Product

United States

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